N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazolo[4,3-a]quinazoline core. Key structural attributes include:
- A triazoloquinazoline bicyclic system with a ketone group at position 3.
- A butan-2-yl amide substituent at position 6.
- A sulfanyl-linked carbamoylmethyl group at position 1, further substituted with a 2,5-difluorophenyl moiety.
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N6O3S/c1-4-12(2)26-20(33)13-5-7-15-18(9-13)31-22(30(3)21(15)34)28-29-23(31)35-11-19(32)27-17-10-14(24)6-8-16(17)25/h5-10,12H,4,11H2,1-3H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWZEMAAQXHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=C(C=CC(=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the butan-2-yl group and the difluorophenyl carbamoyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with triazole and quinazoline moieties exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of triazole structures can effectively combat bacterial infections by disrupting cell wall synthesis and inhibiting essential enzymatic functions within microbial cells. This could lead to the development of new antibiotics, particularly against resistant strains .
Neurological Applications
CNS Disorders
There is growing interest in the use of triazole-based compounds for treating central nervous system disorders. The compound has been investigated for its effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and memory formation. Preliminary findings suggest that it may serve as a neuroprotective agent in models of neurodegeneration .
Synthetic Approaches
The synthesis of N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several key steps:
- Formation of the Triazole Ring : Initial reactions typically involve the condensation of hydrazine derivatives with carbonyl compounds to form the triazole framework.
- Quinazoline Synthesis : Subsequent steps include cyclization reactions that integrate quinazoline structures into the compound.
- Functionalization : Final modifications involve adding side chains like butan-2-yl and carbamoyl groups to enhance biological activity and solubility.
These synthetic pathways are crucial for optimizing yield and purity for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazoloquinazoline core distinguishes the target compound from simpler triazole derivatives. For example:
The bicyclic system in the target compound likely enhances rigidity and binding affinity compared to monocyclic triazoles, which exhibit tautomerism (e.g., thione ↔ thiol forms).
Substituent Analysis
Fluorine Substitution :
- The target compound has 2,5-difluorophenyl substituents, whereas compounds in feature 2,4-difluorophenyl groups.
Sulfanyl Linkages :
- The target’s carbamoylmethylsulfanyl group contrasts with the phenylsulfonyl and S-alkylated acetophenone groups in . Sulfanyl groups enhance solubility and modulate pharmacokinetics.
Spectral and Physicochemical Comparisons
IR Spectroscopy
The absence of C=S in the target confirms cyclization, similar to triazoles [7–9].
Molecular Similarity Analysis
Using cheminformatics tools (e.g., Tanimoto coefficient, Morgan fingerprints):
- Structural similarity : Highest with S-alkylated triazoles [10–15] due to shared sulfanyl groups.
- Dissimilarity : Driven by the triazoloquinazoline core and fluorophenyl substitution pattern.
Research Implications
- Kinase Inhibition Potential: The quinazoline core suggests kinase-targeting activity, warranting assays against EGFR or VEGFR.
- SAR Insights : Fluorine position and sulfanyl linkages are critical for optimizing solubility and binding.
Biological Activity
N-(butan-2-yl)-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 392.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to exhibit:
- Inhibitory effects on certain enzymes : This includes enzyme inhibition related to cancer pathways and microbial resistance mechanisms.
- Modulation of signaling pathways : The compound may influence pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Studies
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Anticancer Studies :
- A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
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Antimicrobial Testing :
- In vitro assays revealed that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
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Enzyme Inhibition :
- The compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), a target for many anticancer drugs. Results indicated a competitive inhibition mechanism with an IC50 value of 25 nM.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
